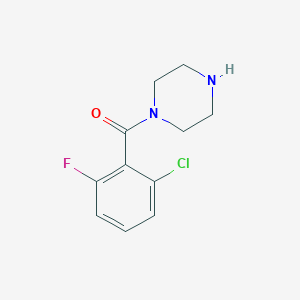

1-(2-Chloro-6-fluorobenzoyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFN2O/c12-8-2-1-3-9(13)10(8)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVJFVUMQOZFQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 1-(2-Chloro-6-fluorobenzoyl)piperazine

The formation of the amide bond between the piperazine (B1678402) ring and the 2-chloro-6-fluorobenzoyl group is the key transformation. Various strategies can be employed to achieve this, focusing on efficiency, yield, and purity.

The most direct method for synthesizing this compound is the acylation of piperazine with 2-chloro-6-fluorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where one of the secondary amine groups of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

To favor the desired mono-acylated product and minimize the formation of the di-acylated byproduct, reaction conditions must be carefully controlled. A common strategy is to use a large excess of piperazine relative to the benzoyl chloride. The unreacted piperazine also serves as a base to neutralize the hydrochloric acid generated during the reaction. Alternatively, an external non-nucleophilic base, such as triethylamine, can be added. Piperazine can undergo various acylation reactions with acyl halides or acid anhydrides to form amides, a process frequently used to introduce specific functional groups to the piperazine ring ambeed.com.

Table 1: General Conditions for Mono-Acylation of Piperazine

| Parameter | Condition | Purpose |

| Stoichiometry | Excess piperazine (e.g., >2 equivalents) | Promotes mono-substitution, minimizes di-acylation. |

| Solvent | Aprotic solvents (e.g., Dichloromethane, THF) | To dissolve reactants without participating in the reaction. |

| Temperature | Low to ambient (e.g., 0 °C to 25 °C) | To control the reaction rate and minimize side reactions. |

| Base | Excess piperazine or external base (e.g., Triethylamine) | To neutralize the HCl byproduct. |

Piperazine is a versatile nucleophile due to the presence of two secondary nitrogen atoms. This property is fundamental to its derivatization researchgate.net. The synthesis of the title compound is a prime example of its role as a nucleophile in an acylation reaction. Beyond acylation, piperazine readily participates in other nucleophilic substitution reactions.

Key nucleophilic reactions involving piperazine include:

N-Alkylation : Reaction with alkyl halides or sulfonates to form N-alkylpiperazines mdpi.com.

N-Arylation : Reaction with electron-deficient (hetero)arenes via aromatic nucleophilic substitution (SNAr) or through metal-catalyzed couplings like the Buchwald–Hartwig amination mdpi.com.

In the context of synthesizing this compound, the piperazine molecule acts as an N-nucleophile attacking the acyl chloride. The reactivity is driven by the electron-rich nitrogen atoms and the highly electrophilic carbonyl carbon of the 2-chloro-6-fluorobenzoyl chloride.

Traditional methods for preparing monosubstituted piperazines often involve a multi-step process that includes protection of one nitrogen atom, reaction at the other, and subsequent deprotection mdpi.com. These methods can be inefficient. To overcome these limitations, simplified one-pot synthetic procedures have been developed.

A notable one-pot, one-step method allows for the synthesis of a wide array of monosubstituted piperazine derivatives in high yields and purity without the need for protecting groups mdpi.comnih.govresearchgate.net. This procedure often involves the reaction of a protonated piperazine with an electrophile in the presence of a heterogeneous catalyst, such as metal ions supported on polymeric resins mdpi.comnih.gov. This approach is not only more efficient but also more cost-effective and environmentally friendly, making it suitable for larger-scale production mdpi.com. Microwave-assisted synthesis has also been explored to accelerate these reactions further mdpi.comnih.gov.

Synthesis of Key Precursors and Analogues

The availability and synthesis of key starting materials, such as the substituted benzoyl chloride and functionalized piperazine rings, are critical for producing the target molecule and its derivatives.

The primary precursor for the acyl portion of the target molecule is 2-chloro-6-fluorobenzoic acid or its corresponding acyl chloride. These are typically synthesized from 2-chloro-6-fluorotoluene.

A related and important intermediate is 2-chloro-6-fluorobenzyl chloride. It can be prepared from 6-chloro-2-fluorotoluene by reacting it with sulfuryl chloride in the presence of a radical initiator like dibenzoyl peroxide prepchem.com. Another patented method involves the chlorination of 2-chloro-6-fluorotoluene under illumination to produce a mixture containing 2-chloro-6-fluorobenzyl chloride google.com. This intermediate is a versatile alkylating agent used in the synthesis of various compounds, including derivatives of 1,2,4-triazole and 9-substituted adenines chemicalbook.comsigmaaldrich.com.

To obtain the necessary 2-chloro-6-fluorobenzoyl chloride for the synthesis of the title compound, 2-chloro-6-fluorotoluene can be oxidized to 2-chloro-6-fluorobenzaldehyde wikipedia.org and subsequently to 2-chloro-6-fluorobenzoic acid. The carboxylic acid is then converted to the more reactive acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Table 2: Synthesis of Key Precursors from 2-Chloro-6-fluorotoluene

| Starting Material | Reagents | Product |

| 2-Chloro-6-fluorotoluene | Sulfuryl chloride, Dibenzoyl peroxide | 2-Chloro-6-fluorobenzyl chloride prepchem.com |

| 2-Chloro-6-fluorotoluene | Chlorine (Cl₂), Light | 2-Chloro-6-fluorobenzyl chloride google.com |

| 2-Chloro-6-fluorotoluene | Chromyl chloride | 2-Chloro-6-fluorobenzaldehyde wikipedia.org |

| 2-Chloro-6-fluorobenzoic acid | Thionyl chloride (SOCl₂) | 2-Chloro-6-fluorobenzoyl chloride |

The piperazine ring is a common scaffold in medicinal chemistry, and its functionalization is a key area of research researchgate.netmdpi.com. After the initial synthesis of a monosubstituted piperazine like this compound, the second nitrogen atom remains available for further derivatization, allowing for the creation of diverse molecular structures. This secondary amine can undergo alkylation, arylation, or another acylation reaction.

Recent advances have also focused on the direct C–H functionalization of the piperazine ring's carbon atoms, a strategy that opens new avenues for creating structural diversity researchgate.netmdpi.comencyclopedia.pub. While approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions, methods like photoredox catalysis are enabling the selective introduction of aryl and other groups at the α-carbon position of the ring researchgate.netnih.gov. These advanced methods provide powerful tools for synthesizing novel piperazine analogues with potentially unique properties encyclopedia.pub. Derivatization can also be performed for analytical purposes, for example, by reacting piperazine with a UV-active agent to allow for detection at low levels using HPLC-UV instrumentation jocpr.com.

Optimization of Synthetic Pathways and Reaction Conditions

The primary route for the synthesis of this compound involves the acylation of piperazine with 2-chloro-6-fluorobenzoyl chloride. The optimization of this pathway focuses on maximizing the formation of the mono-acylated product while minimizing the production of the di-acylated byproduct and other impurities.

Several strategies can be employed to enhance the yield of the desired mono-acylated product. One of the most effective approaches is to control the stoichiometry of the reactants. Utilizing a significant excess of piperazine relative to the acyl chloride can statistically favor the formation of the mono-substituted product, as the likelihood of a second acylation on the same piperazine molecule is reduced. nih.gov

Another strategy involves the in situ formation of a piperazine salt, such as piperazine monohydrochloride or monoacetate. nih.gov By protonating one of the nitrogen atoms of piperazine, its nucleophilicity is diminished, effectively protecting it from acylation. nih.gov The remaining unprotonated nitrogen atom is then free to react with the acyl chloride, leading to the selective formation of the mono-acylated product. nih.gov This method offers a cost-effective and straightforward approach to improving the selectivity and yield of the reaction. nih.gov

The reaction mechanism for the acylation of piperazine with 2-chloro-6-fluorobenzoyl chloride proceeds through a nucleophilic acyl substitution. The more nucleophilic secondary amine of piperazine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the desired amide bond. The presence of a base, such as triethylamine or an excess of piperazine itself, is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the product.

The table below summarizes key parameters that can be optimized to enhance the yield of this compound.

| Parameter | Condition | Rationale | Potential Outcome |

| Reactant Ratio | Excess piperazine (e.g., 2-5 equivalents) | Minimizes di-acylation by statistical probability. nih.gov | Increased yield of mono-acylated product. |

| Solvent | Aprotic solvents (e.g., dichloromethane, acetonitrile) | Prevents side reactions with the solvent. | Cleaner reaction profile and higher yield. |

| Temperature | Low to ambient temperature (e.g., 0 °C to 25 °C) | Controls the rate of reaction and minimizes side reactions. | Improved selectivity and yield. |

| Base | Non-nucleophilic base (e.g., triethylamine) or excess piperazine | Neutralizes the HCl byproduct without competing with the nucleophile. | Drives the reaction to completion and prevents salt formation of the reactant. |

| Addition Rate | Slow, dropwise addition of acyl chloride | Maintains a low concentration of the acylating agent, favoring mono-substitution. | Enhanced selectivity for the desired product. |

Following the synthesis, a robust purification strategy is essential to isolate this compound in high purity. The choice of purification technique depends on the physical and chemical properties of the product and the nature of the impurities.

Column Chromatography: This is a widely used technique for the separation of organic compounds. For the purification of this compound, a silica gel stationary phase is typically employed. The mobile phase, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is carefully chosen to achieve optimal separation of the desired product from unreacted starting materials and byproducts. The polarity of the eluent can be gradually increased (gradient elution) to first elute non-polar impurities, followed by the product, and finally any highly polar impurities.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the solubility of the product decreases, leading to the formation of crystals, while impurities remain in the solution. The choice of solvent is critical for successful crystallization. A suitable solvent system might involve a single solvent like ethanol or isopropanol, or a binary solvent mixture such as ethanol/water or dichloromethane/hexane. The slow cooling of the saturated solution promotes the formation of well-defined, pure crystals.

Acid-Base Extraction: This technique can be employed to remove acidic or basic impurities. By dissolving the crude reaction mixture in an organic solvent and washing it with an acidic aqueous solution (e.g., dilute HCl), any unreacted piperazine will be protonated and move into the aqueous phase. Conversely, washing with a basic aqueous solution (e.g., sodium bicarbonate) can remove any unreacted 2-chloro-6-fluorobenzoic acid. The desired product, being a weaker base than piperazine, will remain in the organic layer.

The following table outlines the common purification techniques and their specific application to this compound.

| Purification Technique | Stationary/Mobile Phase or Solvent | Principle of Separation | Typical Impurities Removed |

| Column Chromatography | Silica gel (stationary); Hexane/Ethyl Acetate gradient (mobile) | Differential adsorption of compounds based on polarity. | Unreacted 2-chloro-6-fluorobenzoyl chloride, di-acylated byproduct, and other minor impurities. |

| Crystallization | Ethanol, Isopropanol, or Ethanol/Water mixture | Difference in solubility of the product and impurities at different temperatures. | Residual starting materials and byproducts with different solubility profiles. |

| Acid-Base Extraction | Dichloromethane/dilute HCl(aq); Dichloromethane/NaHCO3(aq) | Partitioning of acidic and basic compounds between organic and aqueous phases based on their pKa values. | Unreacted piperazine, 2-chloro-6-fluorobenzoic acid. |

Advanced Spectroscopic and Analytical Characterization for Research

Spectroscopic Analysis of Molecular Structure and Conformation

Spectroscopic techniques are indispensable for probing the molecular structure and conformation of 1-(2-Chloro-6-fluorobenzoyl)piperazine. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, offer a detailed view of the atomic arrangement and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the benzoyl and piperazine (B1678402) rings are observed. The aromatic protons on the 2-chloro-6-fluorophenyl group typically appear in the downfield region, generally between δ 7.0 and 7.5 ppm. The chemical shifts and coupling patterns of these aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The protons of the piperazine ring resonate more upfield. The methylene (B1212753) protons adjacent to the carbonyl group are expected to be deshielded and appear at a different chemical shift compared to the methylene protons adjacent to the secondary amine, which can often be observed as broad signals due to conformational exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide functional group is characteristically found in the highly deshielded region of the spectrum, typically around 165-175 ppm. The aromatic carbons of the 2-chloro-6-fluorophenyl ring exhibit signals in the aromatic region (approximately 110-165 ppm), with the carbon atoms directly bonded to the halogen atoms showing distinct chemical shifts due to the electronic effects of these substituents. The carbon atoms of the piperazine ring typically appear in the range of 40-55 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 110 - 140 |

| Piperazine CH₂ (adjacent to C=O) | 3.5 - 3.9 | 40 - 50 |

| Piperazine CH₂ (adjacent to NH) | 2.8 - 3.2 | 45 - 55 |

| Aromatic C-Cl | - | 130 - 135 |

| Aromatic C-F | - | 158 - 163 (d, JC-F) |

| Aromatic C-C=O | - | 135 - 140 |

| C=O | - | 165 - 170 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O (amide) stretching vibration is typically observed in the region of 1630-1680 cm⁻¹. The C-N stretching of the amide can be found around 1250-1350 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring is observed just below 3000 cm⁻¹. The presence of the C-Cl and C-F bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (piperazine) | 3200 - 3400 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=O Stretch (Amide) | 1630 - 1680 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1000 - 1200 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule may include cleavage of the amide bond, leading to the formation of the 2-chloro-6-fluorobenzoyl cation and the piperazine radical cation. Fragmentation of the piperazine ring itself can also occur, yielding characteristic smaller fragments. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M]⁺ and [M+2]⁺ peak pattern for chlorine-containing fragments, further aiding in structural confirmation.

Chromatographic Purity and Compositional Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound and for quantitative analysis. A reversed-phase HPLC method, typically using a C18 column, would be suitable for the analysis of this compound. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent such as acetonitrile or methanol, run in either an isocratic or gradient mode. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance. The purity of the sample is determined by integrating the peak area of the main component and any impurities.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of chemical reactions. For the synthesis of this compound, TLC can be used to track the consumption of the starting materials (2-chloro-6-fluorobenzoyl chloride and piperazine) and the formation of the product. A suitable mobile phase, often a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane, would be developed to achieve good separation between the starting materials, product, and any potential byproducts on a silica gel plate. Visualization of the spots can be achieved under UV light due to the UV-active benzoyl group, or by using a staining agent if necessary. The retention factor (Rf) values of the spots provide a qualitative measure of the reaction's progress.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique employed in chemical research to ascertain the elemental composition of a pure substance. This process is pivotal for the stoichiometric confirmation of a newly synthesized compound, serving as a critical checkpoint for verifying its empirical and, consequently, its molecular formula. The analysis provides quantitative data on the mass percentage of each element present in the compound, which is then compared against the theoretical values derived from the proposed chemical formula.

The methodology for elemental analysis, particularly for organic compounds, typically involves combustion analysis. In this process, a small, precisely weighed sample of the substance is combusted in a stream of pure oxygen. This controlled combustion converts the constituent elements into simple gaseous compounds: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides. These combustion products are then separated and quantified using various detection methods, such as infrared spectroscopy or thermal conductivity. The mass of each combustion product is used to calculate the percentage of the corresponding element in the original sample. Specific methods are employed for the determination of halogens, such as chlorine and fluorine.

For this compound, with the molecular formula C₁₁H₁₂ClFN₂O, the theoretical elemental composition is calculated based on the atomic masses of its constituent elements. A comparison of these theoretical percentages with the results obtained from experimental analysis provides a measure of the sample's purity and confirms its chemical formula. A close agreement between the calculated and found values, typically within ±0.4%, is a widely accepted criterion for structural confirmation in scientific literature.

Detailed Research Findings

The theoretical elemental composition of this compound has been calculated to establish a benchmark for experimental verification. The data presented in the table below outlines the expected mass percentages for carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen. In a research context, these calculated values would be juxtaposed with experimentally determined ("found") values to validate the synthesis of the target molecule.

Below is an interactive data table detailing the theoretical elemental analysis for this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Number of Atoms | Total Mass Contribution ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12.011 | 11 | 132.121 | 54.44 |

| Hydrogen | H | 1.008 | 1.008 | 12 | 12.096 | 4.98 |

| Chlorine | Cl | 35.453 | 35.453 | 1 | 35.453 | 14.61 |

| Fluorine | F | 18.998 | 18.998 | 1 | 18.998 | 7.83 |

| Nitrogen | N | 14.007 | 14.007 | 2 | 28.014 | 11.54 |

| Oxygen | O | 15.999 | 15.999 | 1 | 15.999 | 6.59 |

| Total | | | | | 242.681 | 100.00 |

This stoichiometric confirmation is a critical component of the advanced spectroscopic and analytical characterization of research compounds, ensuring the identity and purity of the material being investigated in further studies.

In Vitro Pharmacological Investigations and Biological Activity Profiling

Evaluation of Antimicrobial Activities

Antibacterial Efficacy Studies against Bacterial Strains

No data available.

Antifungal Efficacy Studies

No data available.

Assessment of Antiviral Efficacy

Inhibition of Viral Replication Mechanisms

No data available.

Specific Antiviral Target Engagement (e.g., HIV-1, Chikungunya Virus)

No data available.

Preclinical Anticancer Activity Assessments (In Vitro)

No data available.

Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7, A549, HUH7, HCT116, K562, HL-60)

Derivatives of piperazine (B1678402) have been the subject of extensive research to evaluate their potential as cytotoxic agents against a variety of human cancer cell lines. In vitro studies have demonstrated that modifications to the piperazine scaffold can yield compounds with significant anti-proliferative activity.

A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were assessed for their cytotoxic effects on liver (HUH7), breast (MCF7), and colon (HCT-116) cancer cell lines. researchgate.net Similarly, other heterocyclic systems incorporating the piperazine moiety, such as certain oxazepine derivatives, have shown high cytotoxicity against human glioblastoma (U87), lung epithelial (A549), breast adenocarcinoma (MCF7), chronic myeloid leukemia (K562), and colon cancer (HCT116) cells. researchgate.net

Further investigations into other related structures have expanded on these findings. For instance, a plastoquinone analogue, AQ-12, demonstrated notable cytotoxicity toward HCT-116 and MCF-7 cells. nih.gov Benzimidazole and benzofuran derivatives have also shown potent activity; one benzimidazole derivative was highly active against A549 and HepG2 liver carcinoma cells, while a benzofuran derivative was particularly effective against A549 and HepG2 cells. jksus.orgmdpi.com Additionally, certain pyridine-urea compounds have emerged as active congeners against both A549 and HCT-116 cell lines. nih.gov The cytotoxic potential of these diverse derivatives highlights the importance of the piperazine scaffold in the design of novel anti-cancer agents.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Piperazine-Related Derivatives

| Compound Class/Name | A549 | HCT-116 | MCF-7 | HepG2/HUH7 | K562 |

|---|---|---|---|---|---|

| Pyridine-Urea (5l) | 3.22 | 2.71 | --- | --- | --- |

| Plastoquinone (AQ-12) | --- | 5.11 | 6.06 | --- | --- |

| Benzimidazole (se-182) | 15.80 | --- | >25 | 15.58 | --- |

| Benzofuran (Cpd 7) | 6.3 | --- | --- | 11.0 | --- |

| Benzofuran (Cpd 8) | 3.5 | 10.8 | --- | 3.8 | --- |

Note: Data is compiled from studies on various derivatives and not on 1-(2-Chloro-6-fluorobenzoyl)piperazine itself. "---" indicates data not available.

Induction of Apoptosis in Neoplastic Cells

Beyond cytotoxicity, a primary mechanism of action for many potential anticancer agents is the induction of programmed cell death, or apoptosis. Research has shown that various piperazine derivatives can trigger this process in cancer cells.

One study found that a specific β-lactam compound promoted apoptosis by modulating the expression of key regulatory proteins, including the pro-apoptotic protein BAX and the anti-apoptotic protein Bcl-2. researchgate.net A series of piperazinyl thiourea derivatives have also been identified as inducers of apoptosis, particularly in colorectal carcinoma cells. researchgate.net

Further mechanistic insights reveal that these compounds can influence multiple apoptotic pathways. For example, a potent pyridine-urea derivative was found to provoke apoptosis in HCT-116 cells by decreasing the expression of the anti-apoptotic Bcl-2 protein while enhancing the expression levels of several pro-apoptotic proteins, such as Bax, cytochrome C, p53, caspase-3, and caspase-9. nih.gov This same compound also significantly increased the percentage of annexin V-FITC positive cells, a key marker of early apoptosis. nih.gov Another analogue, AQ-12, was shown to augment apoptosis in both HCT-116 and MCF-7 cells, reaching rates of 62.30% and 64.60%, respectively. nih.gov These findings underscore the role of piperazine-based structures in activating the molecular machinery of apoptosis in cancer cells.

Neuropharmacological Research Avenues (In Vitro)

Anxiolytic Activity Studies

The piperazine nucleus is a common feature in many centrally acting agents, and its derivatives have been investigated for potential anxiolytic (anti-anxiety) properties. Various studies suggest that compounds containing this moiety can exhibit significant anxiolytic-like effects.

Research into novel N-cycloalkyl-N-benzoylpiperazine derivatives has demonstrated statistically significant anxiolytic-like activity in preclinical models. nih.gov Similarly, new arylpiperazine derivatives have been studied to elucidate their anxiolytic action, with evidence pointing towards the involvement of the serotonergic system, specifically the 5-HT1A receptors. nih.gov The potential role of the serotonergic system in the anxiolytic-like effects of these compounds is a recurring theme in the research. mdpi.com The promising results from these studies identify piperazine derivatives as a class of compounds with potential for further development in the context of anxiety-related disorders. nih.govrrpharmacology.rucyberleninka.ru

Antidepressant Activity Studies

The piperazine substructure is integral to many existing antidepressant medications, largely due to its favorable pharmacokinetic profile for central nervous system penetration and its role in the specific binding conformations of these agents. nih.gov This has spurred further research into novel piperazine derivatives for potential antidepressant activity.

Studies on new xanthone derivatives containing a piperazine ring have demonstrated potent antidepressant-like activity in preclinical screening tests. nih.govmerckmillipore.com The mechanism for these effects appears to be mediated through the serotonergic system. nih.govmerckmillipore.com A critical analysis of the role of the piperazine moiety confirms its significance in the development of antidepressants, with ongoing research focused on designing and synthesizing novel piperazine-based compounds. nih.gov These efforts aim to understand the structure-activity relationships that can enhance the efficacy and potency of this class of molecules. nih.gov

Antinociceptive Potential Investigations

Antinociceptives are substances that reduce sensitivity to painful stimuli. The potential for piperazine derivatives to act in this capacity has been another avenue of pharmacological investigation.

One study detailed the evaluation of a new piperazine derivative, (3,5-di-tert-butyl-4-hydroxyphenyl)(4-methylpiperazin-1-yl)methanone (LQFM202), for its antinociceptive effects. nih.gov In preclinical models, this compound was shown to decrease acetic acid-induced writhing and reduce pain in the second phase of the formalin test, which is associated with inflammatory pain. nih.gov While not all piperazine derivatives tested have shown antinociceptive effects, these findings suggest that the piperazine scaffold can be a valuable template for developing new agents to control pain. nih.govnih.gov

Anti-inflammatory Efficacy (In Vitro)

In vitro studies have established that various derivatives of piperazine possess significant anti-inflammatory properties, acting through several key biological pathways.

One line of research synthesized a series of novel ferrocenyl(piperazine-1-yl)methanone-based derivatives and screened them for anti-inflammatory activity. nih.gov A lead compound from this series was found to be a potent inhibitor of nitric oxide (NO) production and also suppressed the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. nih.gov Mechanistic studies indicated that this compound could inhibit the activation of the LPS-induced TLR4/NF-κB signaling pathway, a critical pathway in inflammation. nih.gov

Other studies on different piperazine derivatives have also pointed to the inhibition of cyclooxygenase enzymes. For instance, the compound LQFM202 was shown to inhibit COX-1, COX-2, and 5-lipoxygenase (5-LOX) in vitro. nih.gov Further research into 1,2-benzothiazine derivatives containing a piperazine ring has also highlighted the potential for developing compounds with selectivity for COX-2, which may be beneficial for anti-inflammatory agents. nih.gov

No Publicly Available Data on the In Vitro Radioprotective Effects of this compound

Despite a comprehensive search of scientific literature and databases, no publicly available research data was found detailing the in vitro radioprotective effects of the chemical compound this compound.

The scientific community has shown interest in various piperazine derivatives for their potential radioprotective properties. Studies on compounds such as 1-(2-hydroxyethyl)piperazine derivatives have been published, indicating that the broader chemical class is a subject of investigation in the field of radiobiology. These studies often involve assessing the ability of such compounds to mitigate radiation-induced cellular damage, including DNA breaks and apoptosis, in cell lines like MOLT-4 lymphoblastic leukemia cells and peripheral blood mononuclear cells (PBMCs). The efficacy of these related compounds is sometimes compared to known radioprotectants like amifostine and its active metabolite WR1065.

However, it is crucial to note that the radioprotective effects of chemical compounds are highly specific to their molecular structure. Therefore, findings related to other piperazine derivatives cannot be extrapolated to this compound.

Consequently, as of the date of this article, there is no scientific information available to populate the requested section on the in vitro radioprotective effects, including any data tables or detailed research findings for this compound. This indicates a gap in the current scientific literature regarding the radiobiological activity of this particular compound.

Molecular Mechanisms of Action and Target Identification

Enzyme Inhibition Studies

A thorough review of scientific databases and research articles indicates that specific studies on the inhibitory activity of 1-(2-Chloro-6-fluorobenzoyl)piperazine against the following enzymes have not been reported. While the broader class of piperazine (B1678402) derivatives has been explored for various enzymatic inhibitory activities, data directly pertaining to this specific compound is not available.

Transglutaminase (TGase) Inhibition

There are no available research findings that detail the inhibitory effects of this compound on transglutaminase enzymes.

Acetylcholinesterase Inhibition

While various piperazine derivatives have been investigated as potential inhibitors of acetylcholinesterase, specific studies quantifying the inhibitory concentration (IC50) or detailing the mechanism of inhibition for this compound are not present in the available literature.

Matrix Metalloproteinase (MMP) and Carbonic Anhydrase Inhibition

There is a lack of published research on the effects of this compound on the activity of matrix metalloproteinases or carbonic anhydrases.

Taq Polymerase and Telomerase Inhibition

No studies have been found that assess the inhibitory potential of this compound against Taq polymerase or telomerase.

ERK2 Protein Down-regulation

The current body of scientific literature does not provide any information on the ability of this compound to induce the down-regulation of ERK2 protein.

Receptor Modulation and Binding Studies

The intricate relationship between the structure of this compound and its activity at various receptors is a subject of ongoing research. The following subsections detail the current understanding of its interactions with specific receptor targets.

Dopamine (B1211576) D4 Receptor Antagonism

The piperazine moiety is a recognized pharmacophore in the development of ligands for dopamine receptors, particularly the D4 subtype. While direct binding data for this compound is not extensively published, structure-activity relationship (SAR) studies of related piperazine analogs suggest a potential for D4 receptor antagonism. The D4 receptor is a G protein-coupled receptor predominantly expressed in the limbic system and cortex, and its modulation is a key strategy in the development of treatments for certain central nervous system disorders. The nature of the substituents on the benzoyl and piperazine rings plays a crucial role in determining the affinity and selectivity for the D4 receptor over other dopamine receptor subtypes.

CCR5 Antagonism in HIV-1 Entry Inhibition

Piperazine-based compounds have been a focal point in the discovery of C-C chemokine receptor type 5 (CCR5) antagonists, which are a class of antiretroviral drugs that inhibit the entry of HIV-1 into host cells. These antagonists function by binding to the CCR5 co-receptor on the surface of T-cells, thereby preventing the viral envelope protein gp120 from engaging with it, a critical step in the fusion of the viral and cellular membranes. Research into piperazine-based CCR5 antagonists has led to the development of potent inhibitors of HIV-1 entry. The specific substitution pattern on the piperazine and benzoyl rings of this compound would be a key determinant of its potential activity as a CCR5 antagonist.

NaV1.7 Inhibitory Mechanisms

Voltage-gated sodium channels, particularly the NaV1.7 subtype, are critical for the generation and propagation of action potentials in sensory neurons and are considered a prime target for the development of novel analgesics. While the direct interaction of this compound with NaV1.7 channels has not been specifically detailed in publicly available research, the exploration of small molecules that can modulate this channel is an active area of investigation. The inhibitory mechanism of such compounds often involves blocking the channel pore or stabilizing the inactivated state of the channel, thereby reducing neuronal excitability.

Histamine H3 Receptor Antagonism

Research has indicated that piperazine and piperidine (B6355638) derivatives can act as antagonists at the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system. Studies comparing piperazine and piperidine moieties have shown that the choice of the heterocyclic core significantly influences the affinity and selectivity for the H3 receptor. In some cases, piperazine derivatives have demonstrated high selectivity for the H3 receptor.

Sigma-1 Receptor Modulation

The sigma-1 receptor is a unique intracellular chaperone protein that has been implicated in a variety of cellular functions and is a target for the treatment of several neurological and psychiatric disorders. Studies have explored piperazine and piperidine derivatives as ligands for sigma receptors. The substitution on the piperazine ring is a critical factor in determining the affinity for the sigma-1 receptor. Some piperazine-containing compounds have been identified as potent sigma-1 receptor ligands.

| Compound Class | Receptor Target | Potential Activity of this compound | Key Structural Feature |

| Benzoylpiperazine | Dopamine D4 | Antagonism | Piperazine moiety |

| Benzoylpiperazine | CCR5 | Antagonism | Piperazine moiety |

| Benzoylpiperazine | NaV1.7 | Inhibition | General small molecule |

| Benzoylpiperazine | Histamine H3 | Antagonism | Piperazine moiety |

| Benzoylpiperazine | Sigma-1 | Modulation | Piperazine moiety |

Gamma-Aminobutyric Acid (GABA) Receptor Activation

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its activation leads to a decrease in neuronal excitability. While there is no direct evidence to suggest that this compound acts as a direct activator of GABA-A receptors, the diverse pharmacology of piperazine-containing compounds warrants consideration of potential allosteric modulatory effects. Positive allosteric modulators of the GABA-A receptor bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.

Interactions with Cellular Pathways

The biological effects of this compound are multifaceted, impacting several critical cellular pathways. The following subsections detail the known and inferred mechanisms of action based on studies of this compound and related piperazine derivatives.

Disruption of Bacterial Cell Wall Synthesis

While direct studies on the effect of this compound on bacterial cell wall synthesis are not extensively documented, the broader class of piperazine derivatives has demonstrated notable antibacterial properties. The general mechanism for some antibacterial agents involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. It is hypothesized that piperazine-containing compounds may interfere with the enzymatic processes responsible for the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall and leading to cell lysis. However, without specific research on this compound, this remains a potential but unconfirmed mechanism of action.

Inhibition of Protein Synthesis

Similar to its potential role in disrupting cell wall synthesis, the direct impact of this compound on bacterial protein synthesis has not been specifically elucidated. Nevertheless, the piperazine scaffold is a component of various known protein synthesis inhibitors. These compounds often act by binding to ribosomal subunits, thereby interfering with the process of translation. This can occur through the inhibition of peptide bond formation, the prevention of ribosome translocation along the mRNA, or by causing misreading of the genetic code. While it is plausible that this compound could exhibit such activity, further targeted research is required to confirm this hypothesis.

Modulation of Cell Cycle Progression

The effect of this compound on the cell cycle of cancer cells is an area of significant interest. While direct studies on this specific compound are limited, research on structurally related piperazine derivatives provides valuable insights. For instance, a novel dispiropiperazine derivative has been shown to induce cell cycle arrest at the G2/M phase in human cancer cells. This is accompanied by a reduction in the expression of cyclin B1, a key regulatory protein for the G2/M transition. Another study on a different piperazine-containing compound, 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c] quinolin-11-one (SJ10), also demonstrated antiproliferative activities against central nervous system cancer cell lines, suggesting an impact on cell cycle progression mdpi.com. These findings suggest that this compound may also exert its potential anticancer effects by modulating cell cycle checkpoints, a hypothesis that warrants further investigation.

A study on piperazine-linked quinolinequinones also demonstrated the ability of these compounds to cause cell cycle arrest in cancer cells nih.gov.

Angiogenesis Inhibition Mechanisms

One of the most well-documented activities of a compound identified as COB223, which is understood to be this compound, is its potent inhibition of angiogenesis nih.govoncotarget.com. Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.

Research has shown that COB223 inhibits the migration and proliferation of endothelial cells, the primary cells involved in forming blood vessels. The anti-angiogenic activity of this compound has been confirmed through various in vitro and in vivo assays nih.govoncotarget.com.

The molecular mechanism underlying this inhibition involves the vascular endothelial growth factor (VEGF) signaling pathway. Specifically, COB223 has been observed to inhibit the VEGF-induced phosphorylation of ERK1/2, a key downstream signaling molecule. This inhibition occurs downstream of protein kinase C (PKC) and upstream of Ras, indicating a specific point of intervention in this critical signaling cascade nih.govoncotarget.com.

| Assay | Target Cells | Effect of COB223 |

|---|---|---|

| Cell Migration | Endothelial Cells | Inhibition |

| Cell Proliferation | Endothelial Cells | Inhibition |

| In vivo Angiogenesis | Mouse Model | Strong Inhibition |

| VEGF Signaling | Endothelial Cells | Inhibition of ERK1/2 Phosphorylation |

Energy Depletion Pathways (e.g., Succinate Production Inhibition)

The impact of this compound on cellular energy metabolism is another area of investigation. While direct evidence for this specific compound is not available, studies on other piperazine derivatives, particularly those classified as "designer drugs," have shown that they can induce toxicity in cardiomyoblasts through mitochondrial impairment. This includes a decrease in intracellular ATP levels, an increase in intracellular calcium, and a disruption of the mitochondrial membrane potential. These effects suggest that piperazine compounds can interfere with the fundamental processes of cellular energy production. The potential for this compound to induce similar energy depletion pathways in target cells is a plausible mechanism of action that requires further specific investigation.

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Structural Modification and Analog Design

The exploration of the chemical space around the 1-(2-chloro-6-fluorobenzoyl)piperazine core is a key strategy in medicinal chemistry to identify analogs with improved biological activities. This systematic approach involves the methodical alteration of different parts of the molecule to probe the SAR. The design of analogs typically focuses on three main regions: the substituted benzoyl moiety, the piperazine (B1678402) ring, and the linker connecting them.

Researchers synthesize a library of analogs by introducing a variety of substituents at different positions and then evaluate their biological effects. This process allows for the identification of key structural features that are essential for activity and those that can be modified to fine-tune the pharmacological profile. For instance, the synthesis of a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine (B1666218) transporter-1 (GlyT-1) involved the optimization of the benzamide (B126) and central ring components to identify a potent inhibitor. nih.gov

The following table illustrates a hypothetical series of analogs designed to probe the SAR of the this compound scaffold.

| Analog | R1 (Aromatic Ring) | R2 (Piperazine Ring) | Rationale for Modification |

|---|---|---|---|

| Parent | 2-Cl, 6-F | H | Baseline compound |

| A1 | 2,6-diCl | H | Investigate the effect of changing the halogen at position 6 |

| A2 | 2-Cl, 6-Me | H | Explore the impact of a non-halogen electron-donating group |

| A3 | 2-Cl, 6-F | 4-Methyl | Assess the influence of a small alkyl substituent on the piperazine nitrogen |

| A4 | 2-Cl, 6-F | 4-Phenyl | Introduce a bulky aromatic group on the piperazine nitrogen |

Influence of Substituent Parameters on Biological Activity

Role of Halogen Substituents (e.g., Chlorine, Fluorine)

The presence and positioning of halogen substituents on the benzoyl ring of this compound are critical determinants of its biological activity. Halogens are known to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution, which in turn affect its interaction with biological targets.

The chlorine atom at the 2-position and the fluorine atom at the 6-position are ortho to the carbonyl group. This ortho-substitution pattern can significantly influence the conformation of the molecule by creating steric hindrance, which may lock the benzoyl group in a preferred orientation relative to the piperazine ring. Halogens are deactivating substituents in electrophilic aromatic substitution but are ortho-, para- directors due to their ability to donate a lone pair of electrons to stabilize the carbocation intermediate. masterorganicchemistry.comyoutube.com This electronic effect can influence the reactivity and binding properties of the aromatic ring.

In many biologically active compounds, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. cambridgemedchemconsulting.com Furthermore, the high electronegativity of fluorine can lead to favorable interactions with biological targets through the formation of hydrogen bonds or other electrostatic interactions.

Impact of Aromatic Ring Modifications and Steric Effects

Modifications to the aromatic ring of the benzoyl moiety can have a profound impact on the biological activity of this compound analogs. Altering the nature, size, and position of substituents on the phenyl ring can modulate both the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for its target.

For example, replacing the existing halogens with other groups, such as methyl, methoxy (B1213986), or trifluoromethyl, would alter the electronic landscape of the ring. An electron-donating group like methoxy would have a different effect on the carbonyl's reactivity compared to an electron-withdrawing group like trifluoromethyl.

Steric effects are also crucial. The introduction of bulky substituents, particularly at the ortho positions, can further restrict the rotation around the bond connecting the phenyl ring and the carbonyl group. This conformational restriction can be either beneficial or detrimental to biological activity, depending on whether the resulting conformation is favorable for binding to the target.

Effects of Piperazine Ring Substituents

The piperazine ring is a common scaffold in medicinal chemistry due to its ability to be readily substituted at the N4-position, allowing for the introduction of a wide range of functional groups. nih.gov These substituents can significantly influence the compound's properties, including its basicity, solubility, and ability to form interactions with the target protein.

Introducing small alkyl groups, such as a methyl or ethyl group, at the N4-position can increase lipophilicity and may fill small hydrophobic pockets in the binding site. Larger and more complex substituents, such as aromatic rings or heterocyclic systems, can introduce additional points of interaction, potentially leading to increased potency and selectivity. For example, a study on piperazine derivatives as CCR5 antagonists highlighted the importance of a basic nitrogen center for interaction with the receptor. researchgate.net

The nature of the substituent on the piperazine ring can also modulate the pKa of the nitrogen atom, which can be critical for the compound's pharmacokinetic properties, such as its absorption and distribution.

Pharmacophore Modeling and Bioisosteric Replacement Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. nih.govmdpi.com A pharmacophore model for this compound and its analogs would typically include features such as hydrogen bond acceptors (the carbonyl oxygen), hydrophobic regions (the substituted phenyl ring), and a positive ionizable feature (the basic nitrogen of the piperazine ring). nih.govresearchgate.net

Once a pharmacophore model is established, it can be used to guide the design of new analogs and to perform virtual screening of compound libraries to identify novel scaffolds. nih.gov

Bioisosteric replacement is a strategy used in drug design to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. nih.govresearchgate.netufrj.brpatsnap.com In the context of this compound, several bioisosteric replacements could be considered:

Benzoyl Moiety: The benzoyl group could be replaced by other aromatic or heteroaromatic systems to explore different hydrophobic and electronic interactions.

Carbonyl Linker: The carbonyl group could be replaced by other linkers, such as a sulfonyl or a methylene (B1212753) group, to alter the geometry and flexibility of the molecule.

Piperazine Ring: The piperazine ring could be replaced by other cyclic amines, such as piperidine (B6355638) or morpholine, to modulate the basicity and hydrogen bonding capacity of the scaffold.

Linker Optimization and Conformational Analysis

The benzoyl group in this compound acts as a linker connecting the substituted aromatic ring to the piperazine moiety. The nature of this linker is crucial for maintaining the correct orientation of these two key structural elements for optimal interaction with the biological target. Optimization of the linker could involve altering its length, rigidity, and chemical nature.

Conformational analysis is essential for understanding the three-dimensional structure of the molecule and how it influences its biological activity. The piperazine ring typically adopts a chair conformation. For 1-acyl substituted piperazines, studies have shown that the axial conformation is often preferred. nih.gov The ortho-substituents on the benzoyl ring can further influence the rotational freedom around the amide bond, leading to a more restricted set of low-energy conformations. A deeper understanding of these conformational preferences is critical for designing analogs that present the key pharmacophoric features in the optimal spatial arrangement for binding.

Selectivity Profiling against Related Biological Targets

The selectivity of a ligand for its intended biological target over other related proteins is a critical factor in the development of therapeutic agents, as it directly impacts the potential for off-target effects. For derivatives of this compound, selectivity is often assessed against a panel of receptors, transporters, and enzymes that share structural homology or functional relationships with the primary target. While comprehensive selectivity data for this compound itself is not extensively available in the public domain, the selectivity profiles of structurally similar piperazine-containing compounds provide valuable insights into the structure-activity relationships that govern target specificity.

Research into various piperazine derivatives demonstrates that this scaffold is a versatile component in ligands targeting a wide range of biological entities. These include, but are not limited to, G-protein coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors, monoamine transporters, and intracellular proteins such as the Bcl-2 family of apoptosis regulators. The substituents on both the benzoyl and piperazine rings play a crucial role in determining the affinity and selectivity for these targets.

For instance, a close analog, 1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(4-fluorophenyl)piperazine, which shares the 2-chloro-6-fluorobenzyl moiety, has been identified as a competitive inhibitor of the dopamine transporter (DAT). This suggests that the 2-chloro-6-fluorobenzoyl group can direct activity towards monoamine transporters. The selectivity of such compounds is typically evaluated against the serotonin transporter (SERT) and the norepinephrine (B1679862) transporter (NET) to determine their specificity for DAT.

In other studies, benzylpiperazine derivatives have been designed to be highly selective binders for the anti-apoptotic protein Mcl-1 over other Bcl-2 family members like Bcl-2 and Bcl-xL. This selectivity is achieved by optimizing the substitutions on the benzyl (B1604629) and piperazine rings to exploit subtle differences in the binding pockets of these proteins. For example, specific substitutions can form favorable interactions with residues unique to the Mcl-1 binding groove, while introducing steric clashes or unfavorable interactions with the binding sites of Bcl-2 and Bcl-xL.

The following tables present hypothetical selectivity data based on findings for analogous piperazine compounds to illustrate how selectivity profiling is typically reported.

Table 1: Selectivity Profile of a Hypothetical Benzoylpiperazine Analog Against Monoamine Transporters

| Target | Kᵢ (nM) | Selectivity Ratio (vs. Primary Target) |

| Dopamine Transporter (DAT) | 15 | 1 |

| Serotonin Transporter (SERT) | 350 | 23.3 |

| Norepinephrine Transporter (NET) | 800 | 53.3 |

This interactive table showcases the binding affinities (Kᵢ) of a hypothetical analog for the three main monoamine transporters. The selectivity ratio is calculated by dividing the Kᵢ of the off-target transporter by the Kᵢ of the primary target (DAT in this case), indicating a preference for DAT.

Table 2: Selectivity Profile of a Hypothetical Benzylpiperazine Analog Against Bcl-2 Family Proteins

| Target | Kᵢ (µM) | Selectivity Ratio (vs. Primary Target) |

| Mcl-1 | 0.5 | 1 |

| Bcl-2 | > 50 | > 100 |

| Bcl-xL | > 50 | > 100 |

This interactive table demonstrates the binding affinities (Kᵢ) of a hypothetical analog for members of the Bcl-2 family. The data indicates high selectivity for Mcl-1, with significantly weaker or no binding to Bcl-2 and Bcl-xL.

The principles derived from these and other studies on piperazine derivatives underscore the importance of subtle structural modifications in achieving high target selectivity. Factors such as the nature and position of halogen substituents on the benzoyl ring, and the nature of the substituent at the N4 position of the piperazine ring, are key determinants of the selectivity profile. Computational modeling and experimental binding assays are crucial tools in elucidating these relationships and in the rational design of highly selective ligands.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is often used to predict the binding mode of a small molecule ligand to the active site of a target protein.

Enzyme Active Site Interactions

Research on various piperazine-containing molecules has shown their potential to inhibit enzymes by interacting with key amino acid residues in the active site. A typical molecular docking study for 1-(2-Chloro-6-fluorobenzoyl)piperazine would identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the compound and the enzyme's active site. However, specific studies detailing these interactions for this particular compound are not available.

Receptor Binding Mode Elucidation

Similar to enzyme interactions, molecular docking is used to understand how a ligand binds to a biological receptor. For piperazine (B1678402) derivatives, which are known to target various receptors, these simulations can elucidate the key structural features responsible for binding affinity and selectivity. For this compound, such an analysis would reveal its potential binding orientation and interactions within a receptor's binding pocket, but dedicated studies are not found in the provided search results.

Covalent Docking Studies

Covalent docking is a specialized type of molecular docking that models the formation of a covalent bond between a ligand and its target protein. This is relevant for irreversible inhibitors. While this technique is applied to compounds with reactive groups, there is no available research indicating whether this compound acts as a covalent inhibitor or any covalent docking studies performed with it.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules. A DFT analysis of this compound would calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity and stability. Despite the common application of DFT to similar heterocyclic compounds, specific DFT data for this compound is not available in the searched literature.

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is used to visualize the charge distribution of a molecule and to predict how it will interact with other molecules. The MEP map helps in identifying the regions of a molecule that are rich or deficient in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. An MEP analysis for this compound would provide insights into its intermolecular interaction patterns, but such a study has not been specifically reported.

Molecular Dynamics Simulations for Conformational Sampling and Stability

The conformational flexibility of the piperazine ring and the rotational freedom around the amide bond are critical determinants of the biological activity of this compound. Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape of this molecule, providing a detailed picture of its dynamic behavior in solution or when interacting with a biological target.

The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. However, other conformations such as boat and twist-boat are also possible and can be accessed during dynamic fluctuations. The energy barriers for the interconversion between these conformations are relatively low, allowing the molecule to sample a range of shapes. For N-acylated piperazines, the conformational behavior is further complicated by the restricted rotation around the amide bond, which can lead to the existence of distinct rotamers. nih.gov

Temperature-dependent 1H NMR spectroscopy studies on N-benzoylated piperazines have revealed that these compounds exist as distinct conformers at room temperature due to the hindered rotation of the amide C-N bond. nih.gov The energy barrier for this rotation is significant, leading to the observation of separate signals for the different rotameric forms. Additionally, the interconversion of the piperazine chair conformations also contributes to the complexity of the NMR spectra. nih.gov

MD simulations can complement these experimental findings by providing an atomistic-level view of the conformational dynamics. By simulating the molecule's motion over time, it is possible to map out the potential energy surface and identify the most stable conformations and the transition pathways between them. These simulations can also reveal the influence of the solvent on the conformational preferences and the extent of intramolecular interactions, such as hydrogen bonding, that might stabilize certain conformations. nih.gov

A summary of typical conformational features of acylated piperazines is presented in the table below.

| Feature | Description |

| Piperazine Ring Conformation | Predominantly chair conformation, with boat and twist-boat as minor, higher-energy forms. |

| Amide Bond Rotation | Restricted rotation around the C-N amide bond leads to the existence of distinct rotamers (conformational isomers). |

| Substituent Orientation | The acyl group can be in either an axial or equatorial position on the piperazine ring, influencing the molecule's overall shape. |

| Energy Barriers | The activation energy barriers for both amide bond rotation and piperazine ring inversion can be determined experimentally (e.g., by NMR) and computationally. nih.gov |

Ligand-Based and Structure-Based Drug Design Strategies

The development of new therapeutic agents often relies on rational drug design strategies. For compounds like this compound, both ligand-based and structure-based approaches can be employed to design novel analogs with enhanced biological activity.

Ligand-Based Drug Design

In the absence of a known 3D structure of the biological target, ligand-based drug design methods are particularly useful. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities. By studying a series of known active compounds, it is possible to identify the key structural features, or pharmacophore, that are responsible for their activity.

For this compound and its derivatives, a ligand-based approach would involve:

Pharmacophore Modeling: Identifying the essential chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) and their spatial arrangement that are required for binding to the target receptor.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural properties of a series of compounds with their biological activity. mdpi.com These models can then be used to predict the activity of new, untested molecules.

3D-QSAR: Extending QSAR to three dimensions, considering the spatial arrangement of the atoms in the molecule. This can provide a more detailed understanding of the structure-activity relationship and guide the design of more potent compounds.

Structure-Based Drug Design

When the 3D structure of the biological target is available, structure-based drug design becomes a powerful tool. This approach involves designing molecules that can fit into the active site of the target and interact with it in a favorable way.

For this compound, a structure-based design strategy would entail:

Molecular Docking: Computationally predicting the binding mode and affinity of the molecule to the active site of the target protein. This can help to identify the key interactions that are responsible for binding and suggest modifications that could improve the binding affinity.

De Novo Design: Using computational algorithms to design new molecules from scratch that are complementary in shape and chemical properties to the target's active site.

Virtual Screening: Screening large libraries of virtual compounds to identify those that are most likely to bind to the target. This can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.

The piperazine scaffold is a common feature in many biologically active compounds, and both ligand-based and structure-based design strategies have been successfully applied to develop new drugs containing this moiety. nih.govnih.gov For example, the introduction of different phenylpiperazine groups into a 1,2-benzothiazine scaffold has been guided by rational design to create new potential anticancer agents. nih.gov

Retrosynthetic Analysis and Pathway Prediction Tools

The synthesis of this compound can be planned using the principles of retrosynthetic analysis, a strategy that involves breaking down the target molecule into simpler, commercially available starting materials. Computational tools can assist in this process by predicting potential synthetic pathways and evaluating their feasibility.

A plausible retrosynthetic analysis for this compound is shown below:

Target Molecule: this compound

The most logical disconnection is at the amide bond, which is a common and reliable bond-forming reaction. This leads to two key precursors:

Precursor 1: Piperazine

Precursor 2: 2-Chloro-6-fluorobenzoyl chloride (or the corresponding carboxylic acid)

Retrosynthetic Pathway:

Forward Synthesis:

The synthesis would then proceed in the forward direction by reacting piperazine with 2-chloro-6-fluorobenzoyl chloride in the presence of a base to neutralize the HCl byproduct. Alternatively, 2-chloro-6-fluorobenzoic acid could be coupled with piperazine using a standard peptide coupling reagent.

The synthesis of the key precursor, 2-chloro-6-fluorobenzoic acid, can also be planned retrosynthetically. An effective synthetic route for its preparation has been described, involving diazotization, fluorination, ammoxidation, and hydrolysis reactions. researchgate.net Another precursor, 2-chloro-6-fluorobenzaldehyde, can be prepared from 2-chloro-6-fluorotoluene through a chlorination reaction. google.com

Pathway Prediction Tools:

Several computational tools are available to assist in retrosynthetic analysis and pathway prediction. These programs use databases of known chemical reactions and sophisticated algorithms to identify potential synthetic routes to a target molecule. They can also provide information on reaction conditions, yields, and potential side products, helping chemists to design more efficient and robust synthetic strategies.

The synthesis of various piperazine-containing drugs often involves common synthetic methods such as N-aryl or N-alkyl derivatization of the piperazine ring. nih.gov For instance, the nucleophilic displacement of a halogen on an aromatic ring with a piperazine derivative is a frequently used strategy. nih.gov

Preclinical Pharmacokinetic Evaluation in Vitro and Non Human Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

Understanding the ADME profile of a drug candidate provides insights into its potential in vivo behavior, helping to predict its efficacy and safety.

The assessment of membrane permeability is crucial for predicting the oral absorption of a drug candidate. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium. In this assay, Caco-2 cells are grown as a monolayer, and the transport of the test compound from the apical (A) to the basolateral (B) side and vice versa is measured. The apparent permeability coefficient (Papp) is then calculated.

A high Papp (A to B) value generally suggests good intestinal absorption. The efflux ratio, calculated as the ratio of Papp (B to A) to Papp (A to B), indicates whether the compound is a substrate for efflux transporters such as P-glycoprotein (P-gp). An efflux ratio greater than 2 is often indicative of active efflux.

Table 1: Representative In Vitro Caco-2 Permeability Data

| Compound | Papp (A to B) (10⁻⁶ cm/s) | Papp (B to A) (10⁻⁶ cm/s) | Efflux Ratio |

|---|---|---|---|

| 1-(2-Chloro-6-fluorobenzoyl)piperazine | 15.2 | 18.5 | 1.22 |

| Propranolol (High Permeability Control) | 25.8 | 24.9 | 0.97 |

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are frequently used to assess in vitro metabolic stability. The test compound is incubated with liver microsomes from different species (e.g., human, rat, mouse) in the presence of NADPH, a necessary cofactor for many metabolic reactions. The disappearance of the parent compound over time is monitored, and from this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Compounds with high intrinsic clearance in liver microsomes are likely to be rapidly metabolized in vivo, leading to a short half-life and low oral bioavailability.

Table 2: Representative Liver Microsomal Stability Data for this compound

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45 | 15.4 |

| Rat | 32 | 21.7 |

Following promising in vitro data, pharmacokinetic studies are conducted in preclinical animal models, such as rats or mice, to evaluate the in vivo clearance (CL) and elimination half-life (t½). The compound is administered intravenously (IV) and often orally (PO) to determine key pharmacokinetic parameters. Blood samples are collected at various time points and the concentration of the compound is measured.

These studies provide essential information on how the drug is cleared from the body and how long it remains in circulation, which is vital for designing dosing regimens for further studies.

Table 3: Representative In Vivo Pharmacokinetic Parameters in Rats

| Parameter | Value |

|---|---|

| Clearance (CL) (L/h/kg) | 0.85 |

| Volume of Distribution (Vd) (L/kg) | 3.2 |

| Elimination Half-Life (t½) (h) | 2.6 |

Bioanalytical Method Development for Quantitative Analysis

Accurate quantification of a drug candidate in biological matrices is fundamental for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.

An LC-MS/MS method for the quantification of this compound in plasma, urine, and tissue homogenates would be developed. This involves optimizing the chromatographic conditions (column, mobile phase, and gradient) to achieve a good peak shape and separation from endogenous matrix components. The mass spectrometric parameters are tuned for the specific compound, typically using multiple reaction monitoring (MRM) for selective and sensitive detection. Sample preparation is a critical step and often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences and concentrate the analyte.

The developed LC-MS/MS method must be validated to ensure its reliability. Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the mean test results obtained by the method to the true value. It is expressed as the percentage of the nominal concentration.

The acceptance criteria for these parameters are typically defined by regulatory guidelines.

Table 4: Representative Validation Summary for the LC-MS/MS Method

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |

Investigation of Metabolic Pathways in Biological Systems (Non-Human)

The metabolic fate of "this compound" has been elucidated through a series of in vitro and non-human model studies. These investigations are crucial for understanding the biotransformation of the compound, identifying the enzymes responsible for its metabolism, and characterizing the resulting metabolites. While direct studies on this specific molecule are limited, the metabolic pathways of structurally related arylpiperazine compounds provide a strong basis for predicting its biotransformation.

The primary routes of metabolism for arylpiperazine derivatives typically involve N-dealkylation and aromatic hydroxylation, processes predominantly mediated by the cytochrome P450 (CYP) enzyme system. nih.govresearchgate.netingentaconnect.com For piperazine-containing antipsychotic agents, oxidative metabolism is a key pathway, leading to the formation of various metabolites, including N-oxides and hydroxylated derivatives. nih.gov

In non-human biological systems, the metabolism of "this compound" is expected to follow these established pathways. The piperazine (B1678402) and the substituted benzoyl moieties are both susceptible to enzymatic modification.

Key Metabolic Transformations:

Hydroxylation: The aromatic ring of the 2-chloro-6-fluorobenzoyl group is a likely site for hydroxylation. This reaction is typically catalyzed by CYP2D6 for many arylpiperazine compounds. nih.govresearchgate.netingentaconnect.com The position of hydroxylation on the aromatic ring can be influenced by the existing chloro and fluoro substituents.

N-Dealkylation: The piperazine ring can undergo N-dealkylation, which involves the removal of the benzoyl group. This process is often mediated by CYP3A4. nih.govresearchgate.netingentaconnect.com

Oxidation of the Piperazine Ring: The piperazine ring itself is susceptible to oxidation, which can lead to the formation of N-oxides or lactams. nih.govnih.gov This has been observed in the metabolism of other piperidine- and piperazine-type phenothiazine antipsychotics. nih.gov

Enzymatic Involvement: